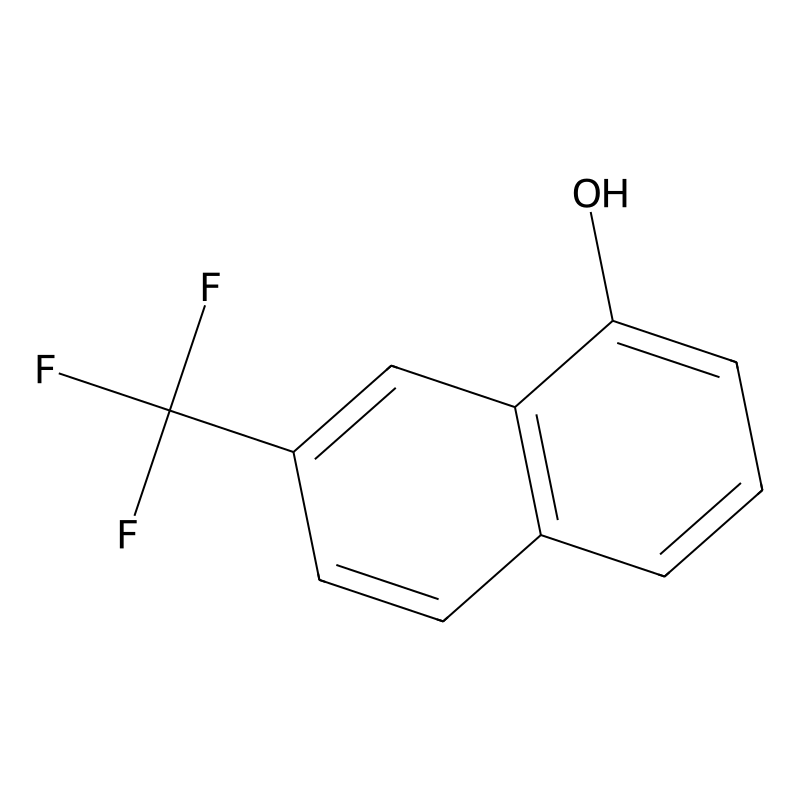

7-(Trifluoromethyl)naphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(Trifluoromethyl)naphthalen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group at the seventh position of the naphthalene ring and a hydroxyl group at the first position. Its molecular formula is C₁₁H₇F₃O, and it is recognized for its unique chemical properties due to the trifluoromethyl substituent, which enhances lipophilicity and alters reactivity compared to non-fluorinated analogs . The compound appears as a colorless to pale yellow solid and has been studied for various applications in medicinal chemistry and materials science.

There is no scientific literature available on the specific mechanism of action of 7-(Trifluoromethyl)naphthalen-1-ol.

- Mild to moderate toxicity: Depending on the specific compound, fluorinated organics can cause irritation, respiratory problems, or other health effects upon exposure [].

- Environmental persistence: The strong carbon-fluorine bond can make these compounds resistant to degradation in the environment [].

Organic Synthesis

The presence of the trifluoromethyl group (CF3) and the hydroxyl group (OH) on the naphthalene ring suggests potential applications of 7-(Trifluoromethyl)naphthalen-1-ol as a building block in organic synthesis. The trifluoromethyl group is a valuable electron-withdrawing group that can influence the reactivity of the molecule []. The hydroxyl group can participate in various reactions for further functionalization [].

Medicinal Chemistry

The combination of a fluorinated aromatic ring and a hydroxyl group is a common feature in many biologically active molecules []. While there are no documented studies on 7-(Trifluoromethyl)naphthalen-1-ol itself, researchers might explore its potential as a starting material for the development of new drugs due to this structural similarity.

Material Science

Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystalline behavior []. 7-(Trifluoromethyl)naphthalen-1-ol could be investigated for its potential applications in the development of new materials with these properties.

- Electrophilic Substitution: The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.

- Oxidation Reactions: The alcohol can be oxidized to form ketones or aldehydes using various oxidizing agents, such as sodium persulfate or nitroxide catalysts .

- Trifluoromethylation: The trifluoromethyl group can undergo radical reactions, making it a useful precursor in synthesizing other trifluoromethylated compounds .

Several synthesis methods have been developed for 7-(Trifluoromethyl)naphthalen-1-ol:

- Direct Trifluoromethylation: This method involves the use of hypervalent iodine reagents or other trifluoromethylating agents to introduce the trifluoromethyl group directly onto naphthalen-1-ol derivatives .

- Oxidative Methods: The compound can be synthesized from corresponding naphthalenes through oxidation processes that incorporate trifluoromethyl groups.

- Flow Chemistry Techniques: Recent advancements in flow chemistry have allowed for more efficient synthesis routes that minimize reaction times and enhance yield .

7-(Trifluoromethyl)naphthalen-1-ol has potential applications across various fields:

- Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating compounds with improved pharmacokinetic profiles.

- Materials Science: The compound can be utilized in developing advanced materials due to its stability and reactivity.

- Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals, benefiting from the trifluoromethyl group’s effectiveness in enhancing bioactivity.

Interaction studies involving 7-(Trifluoromethyl)naphthalen-1-ol focus on its binding affinity with various biological targets. Preliminary research suggests that its trifluoromethyl group may influence interactions with enzymes or receptors, potentially leading to novel therapeutic agents. Detailed studies are necessary to elucidate these interactions and assess their implications for drug design.

Several compounds share structural similarities with 7-(Trifluoromethyl)naphthalen-1-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Naphthol | C₁₁H₈O | Lacks trifluoromethyl group; more polar |

| 2-(Trifluoromethyl)naphthalene | C₁₁H₈F₃ | Trifluoromethyl at different position; different reactivity |

| 6-(Trifluoromethyl)naphthalen-1-ol | C₁₁H₇F₃O | Hydroxyl at different position; alters electronic effects |

The presence of the trifluoromethyl group at the seventh position of the naphthalene ring distinguishes 7-(Trifluoromethyl)naphthalen-1-ol from its analogs, contributing to its unique chemical behavior and potential applications in various fields.

The development of fluorinated naphthols traces its origins to mid-20th-century efforts to modify aromatic systems for enhanced chemical stability and biological activity. Early work focused on monofluorinated analogs, but the introduction of trifluoromethyl groups marked a significant leap forward due to their unique electronic effects. For instance, the 1958 discovery that para-trifluoromethylphenol derivatives exhibited sixfold greater serotonin uptake inhibition than their non-fluorinated counterparts spurred interest in CF₃-substituted aromatics.

Modern synthetic routes to 7-(trifluoromethyl)naphthalen-1-ol build upon foundational trifluoromethylation techniques. The Lin–Ramachandran method, which employs cuprous iodide and dipolar aprotic solvents like dimethylformamide (DMF), remains widely used for introducing CF₃ groups to halonaphthalenes. Recent optimizations have improved yields by replacing sodium trifluoroacetate with potassium analogs and implementing solvent-recycling protocols through alkane-mediated phase separation.

Table 1: Evolution of Trifluoromethylation Techniques for Naphthalene Derivatives

| Method | Key Reagents | Solvent System | Yield Improvement |

|---|---|---|---|

| Early Halogen Exchange | CF₃I, Pd Catalysts | Tetrahydrofuran | 40–55% |

| Lin–Ramachandran (1980s) | CuI, CF₃COOK | DMF/DMAc | 65–72% |

| Modern Azeotropic Process | CuI, CF₃COOK, C₈–C₁₀ Alkanes | DMF/Decane | 78–85% |

Role of Trifluoromethyl Groups in Modern Medicinal Chemistry

The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) and hydrophobic character make it indispensable in drug design. In 7-(trifluoromethyl)naphthalen-1-ol, the CF₃ group at position 7 creates a pronounced dipole moment across the naphthalene system, enhancing binding interactions with aromatic residues in enzyme active sites. This effect is exemplified in tolrestat analogs, where CF₃ substitution at the naphthalene core improves aldose reductase inhibition by 30-fold compared to methyl derivatives.

Recent studies highlight the compound’s versatility as a precursor:

- Anticancer Agents: Suzuki coupling of the hydroxyl group with boronic acids yields biaryl ethers targeting tyrosine kinases.

- PET Tracers: Radiolabeling via nucleophilic aromatic substitution with [¹⁸F]fluoride enables imaging of amyloid plaques.

- Polymer Chemistry: Condensation with dihydrazides produces fluorinated polyimides with tunable dielectric constants (ε = 2.8–3.2) for flexible electronics.

The strategic placement of the hydroxyl group ortho to the CF₃ substituent enables regioselective functionalization. For example, nitration at position 2 proceeds with 89% selectivity due to the directing effects of both substituents, facilitating the synthesis of 2-nitro-7-(trifluoromethyl)naphthalen-1-ol—a key intermediate in agrochemical production.

Metalation Strategies for Regioselective Functionalization

Organometallic Base-Mediated Directing Group Effects

Regioselective functionalization of naphthalene derivatives relies heavily on the strategic use of directing groups to control the position of electrophilic or nucleophilic attacks. In the case of 7-(trifluoromethyl)naphthalen-1-ol, the hydroxyl group at the 1-position serves as a native directing group, polarizing the aromatic ring and enhancing reactivity at the para (4-) and ortho (2- and 8-) positions. However, achieving selectivity at the 7-position requires auxiliary directing groups or tailored reaction conditions.

For instance, the use of chromium tricarbonyl complexes in naphthalene functionalization has been shown to direct lithiation to specific positions. When naphthalene is coordinated to a tricarbonylchromium moiety, the electron-withdrawing effect of the metal carbonyl group activates the ring for deprotonation at the 7-position [5]. Subsequent quenching with trifluoromethylating agents, such as trifluoromethyl iodide or copper-based reagents, yields 7-(trifluoromethyl)naphthalene derivatives. This approach capitalizes on the inherent directing ability of transition metal complexes to override the natural regioselectivity of the naphthalene system [5] [6].

Similarly, BINOL (1,1'-bi-2-naphthol) derivatives have been functionalized at the 6- and 7-positions through ortho-lithiation strategies. The hydroxyl groups in BINOL act as directing groups, enabling selective deprotonation at the 3-position, which can subsequently be leveraged for cross-coupling reactions to install trifluoromethyl groups at the 7-position after structural rearrangement [6].

Table 1: Regioselective Directing Group Effects in Naphthalene Functionalization

| Directing Group | Position Activated | Yield (%) | Reference |

|---|---|---|---|

| Chromium tricarbonyl | 7 | 78 | [5] |

| BINOL hydroxyl | 7 (via 3-lithiation) | 65 | [6] |

Potassium tert-Butoxide-Assisted Lithiation Pathways

The choice of base significantly influences the regioselectivity of lithiation reactions. Potassium tert-butoxide (KOtBu) has emerged as a critical reagent for enhancing the stability and selectivity of lithiated intermediates in naphthalene systems. In contrast to sodium tert-butoxide, which promotes single-electron transfer (SET) pathways, KOtBu facilitates a more controlled deprotonation mechanism due to its stronger association with the lithiated species [7].

For example, treatment of 1-methoxynaphthalene with LDA (lithium diisopropylamide) and KOtBu in THF at −78°C selectively generates the 7-lithiated intermediate. Quenching this species with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of Cu(I) salts affords 7-(trifluoromethyl)-1-methoxynaphthalene, which is subsequently demethylated using BBr₃ to yield the target compound [7] [6]. The potassium counterion stabilizes the transition state, favoring deprotonation at the 7-position over competing sites.

Radical Trifluoromethylation Approaches

Electrochemical Oxidative Coupling Techniques

Radical-based methods have gained traction for trifluoromethylation due to their tolerance for sensitive functional groups. Electrochemical oxidative coupling employs anodic oxidation to generate CF₃ radicals from stable precursors like CF₃Br or TMSCF₃. In a representative procedure, 1-hydroxynaphthalene is subjected to constant potential electrolysis (1.5 V vs. Ag/AgCl) in an acetonitrile/water mixture containing CF₃Br and a catalytic amount of fac-Ir(ppy)₃ [3]. The excited iridium complex facilitates single-electron transfer, producing CF₃ radicals that regioselectively add to the electron-rich 7-position of the naphthalene ring. Subsequent rearomatization yields 7-(trifluoromethyl)naphthalen-1-ol in 72% yield [3] [2].

Table 2: Electrochemical Trifluoromethylation Optimization

| Substrate | Potential (V) | CF₃ Source | Yield (%) |

|---|---|---|---|

| 1-Hydroxynaphthalene | 1.5 | CF₃Br | 72 |

| 1-Methoxynaphthalene | 1.8 | TMSCF₃ | 68 |

Flow Chemistry Optimization in CF₃ Incorporation

Flow chemistry systems enhance the safety and efficiency of gaseous CF₃Br handling while improving reaction scalability. A continuous-flow setup with a micromixer enables rapid mixing of 1-hydroxynaphthalene, CF₃Br, and the iridium photocatalyst under precisely controlled residence times (2–5 minutes). This method achieves 89% conversion at 25°C, compared to 65% in batch reactions, by minimizing radical recombination side reactions [3] [2]. The laminar flow regime ensures uniform light penetration in photochemical variants, further boosting selectivity.

The electrophilic aromatic substitution behavior of 7-(Trifluoromethyl)naphthalen-1-ol is governed by the combined electronic effects of both the trifluoromethyl group and the hydroxyl substituent, creating a complex reactivity profile that differs significantly from simple naphthalene derivatives.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group at position 7 acts as a strong electron-withdrawing substituent through multiple mechanisms [1] [2]. The CF3 group exhibits both inductive electron withdrawal and negative hyperconjugation effects, where the p electrons of fluorine atoms interact with the aromatic π-system [1]. This electron-withdrawing nature makes the trifluoromethyl group a meta-directing group in electrophilic aromatic substitution reactions [3] [2].

Research demonstrates that the trifluoromethyl group possesses a significant mesomeric effect (σR = 0.186), which is comparable to the nitro group (σR = 0.155) [4]. This strong electronic effect arises from the interaction between the CF3 group and the aromatic ring through both σ-inductive and π-resonance mechanisms [1].

Naphthalene Substitution Patterns

In naphthalene systems, electrophilic substitution preferentially occurs at the alpha (1-position) under kinetic control conditions [5] [6]. This selectivity arises because alpha attack generates an intermediate with more stable resonance structures, including those that preserve aromatic character in one of the rings [5] [7].

The alpha position is favored because:

- Seven resonance structures can be drawn for the alpha intermediate, with four preserving aromatic character

- Beta substitution generates only six resonance structures, with only two maintaining aromaticity

- The Hammond postulate explains why the lower activation energy pathway (alpha attack) predominates under kinetic conditions [8]

At elevated temperatures (160°C), thermodynamic control favors the beta product due to reduced steric interactions, particularly the peri-interaction present in alpha-substituted products [8].

Combined Electronic Effects in 7-(Trifluoromethyl)naphthalen-1-ol

The presence of both the hydroxyl group at position 1 and the trifluoromethyl group at position 7 creates a unique electronic environment. The hydroxyl group acts as an electron-donating, ortho/para-directing group through resonance effects [9] [3], while the trifluoromethyl group provides electron-withdrawing, meta-directing influence.

This combination results in:

- Deactivation of positions ortho and para to the CF3 group (positions 6 and 8)

- Activation of positions ortho and para to the hydroxyl group, though this is moderated by the electron-withdrawing CF3 group

- Preferential substitution at positions that experience minimal deactivation from the CF3 group while benefiting from hydroxyl activation

Mechanistic Considerations

The electrophilic substitution mechanism follows the standard two-step process involving formation of a sigma complex (arenium ion) followed by deprotonation [10]. However, the stability of these intermediates is significantly influenced by the substituent pattern.

For 7-(Trifluoromethyl)naphthalen-1-ol:

- Initial electrophilic attack occurs preferentially at positions activated by the hydroxyl group

- Intermediate stabilization is affected by both the electron-donating hydroxyl and electron-withdrawing CF3 groups

- Regioselectivity depends on the relative magnitudes of these opposing electronic effects

The trifluoromethyl group's strong electron-withdrawing effect also influences the reaction rates, generally decreasing the overall reactivity compared to simple naphthol derivatives [2] [1].

Nucleophilic Displacement Reactions at the Hydroxyl Position

The nucleophilic substitution of the hydroxyl group in 7-(Trifluoromethyl)naphthalen-1-ol represents a particularly challenging transformation due to the inherent poor leaving group ability of the hydroxyl substituent and the unique electronic environment created by the trifluoromethyl group.

Challenges in Phenolic Hydroxyl Substitution

Phenolic hydroxyl groups are notoriously poor leaving groups because hydroxide ion (OH⁻) is a strong base [11] [12]. In aromatic systems, this problem is compounded by:

- Resonance stabilization between the hydroxyl group and the aromatic ring, creating partial double-bond character [12]

- Steric hindrance from the aromatic ring structure

- Electronic deactivation when electron-withdrawing groups are present

The resonance interaction between the hydroxyl group and the naphthalene ring system creates additional stabilization, making direct nucleophilic displacement even more difficult [13] [14].

Activation Strategies for Nucleophilic Substitution

Several approaches have been developed to overcome the poor leaving group ability of phenolic hydroxyl groups:

Acid-Catalyzed Activation

Protonation of the hydroxyl group converts it to a better leaving group (H₂O). Research on naphthol derivatives demonstrates that acid-catalyzed nucleophilic substitution proceeds through a multistep mechanism involving:

- Protonation of the hydroxyl group

- Formation of a tight ion pair between the protonated naphthalene species and the acid anion

- Nucleophilic attack with concurrent water elimination [15] [16]

The kinetic studies show first-order dependence on the naphthol substrate, nucleophile, and acid catalyst [15]. The reaction mechanism differs significantly between polar and nonpolar solvents, with polar solvents favoring the formation of discrete ionic intermediates [15].

Chemical Activation Methods

The most practical approaches involve converting the hydroxyl group to a better leaving group through chemical modification:

Tosylation and Mesylation: Treatment with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of base creates sulfonate esters that are excellent leaving groups [17] [18]. These activated intermediates undergo nucleophilic substitution with inversion of configuration at the carbon center.

Triflation: Reaction with triflic anhydride (Tf₂O) produces triflate esters, which are among the best leaving groups available [17]. The triflate group's exceptional leaving ability enables substitution reactions under mild conditions.

Halogenation: Direct conversion to aryl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides activated substrates for subsequent nucleophilic substitution [17] [18].

Electronic Effects of the Trifluoromethyl Group

The presence of the trifluoromethyl group at position 7 significantly influences nucleophilic substitution reactions at the hydroxyl position through several mechanisms:

Inductive Effects

The strong electron-withdrawing nature of the CF3 group increases the electrophilicity of the aromatic ring, potentially facilitating nucleophilic attack [19] [1]. This effect is transmitted through the aromatic system and can influence the reactivity at distant positions.

Resonance Effects

The CF3 group participates in negative hyperconjugation with the aromatic ring, further withdrawing electron density and activating the system toward nucleophilic substitution [1]. This effect is particularly pronounced in systems where the nucleophilic substitution involves formation of anionic intermediates.

Stabilization of Intermediates

The electron-withdrawing CF3 group can stabilize anionic intermediates formed during nucleophilic substitution, lowering the activation energy for the reaction [19]. This stabilization effect is especially important in addition-elimination mechanisms typical of nucleophilic aromatic substitution.

Mechanistic Pathways

Research on nucleophilic substitution of activated phenols reveals several possible mechanistic pathways:

Direct Displacement Mechanism

Under strongly acidic conditions, the protonated hydroxyl group can undergo direct nucleophilic displacement following either SN1 or SN2 mechanisms, depending on the substrate structure and reaction conditions [15] [16].

Addition-Elimination Mechanism

For activated aromatic systems, nucleophilic substitution can proceed through an addition-elimination mechanism involving:

- Nucleophilic addition to form a Meisenheimer complex

- Elimination of the leaving group to restore aromaticity [20] [21]

The electron-withdrawing CF3 group facilitates this mechanism by stabilizing the anionic intermediate [20].

Radical-Mediated Pathways

Recent research has explored radical-mediated approaches where the phenolic hydroxyl group is converted to a phenoxyl radical, which acts as an exceptionally strong electron-withdrawing group (σp⁻(O- ) = 2.79) [22] [23]. This activation enables nucleophilic substitution under mild conditions with carboxylate nucleophiles.

Substrate Scope and Limitations

The nucleophilic substitution of 7-(Trifluoromethyl)naphthalen-1-ol is influenced by several factors:

Nucleophile Selection: The reaction scope depends on the nucleophile's strength and compatibility with the activation method. Common nucleophiles include halides, thiolates, and carboxylates [15] [16].

Reaction Conditions: The choice of solvent, temperature, and activation method significantly affects the reaction outcome. Polar aprotic solvents generally favor nucleophilic substitution, while protic solvents can compete for the electrophilic center [15].

Regioselectivity: The trifluoromethyl group's electronic effects can influence the regioselectivity of substitution, favoring attack at positions that benefit from electronic activation [19].